molecular formula C13H13NO3S B2509264 Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 82437-65-8

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No. B2509264
CAS RN: 82437-65-8
M. Wt: 263.31
InChI Key: URVGGHXAKUJCDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and reactions. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, was achieved using the Gewald synthesis technique, which involves a mild base and sulfur powder . This method could potentially be adapted for the synthesis of Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate, although the specifics would depend on the exact structure of the target molecule.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical behavior. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a structurally similar compound, includes a thiophene ring with a 2-amino group and a 3-methyl ester group, with the carbonyl group in a cis orientation to the C2=C3 double bond . This information can be used to infer the steric and electronic effects that might be present in Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the reactions of 4-methoxybenzo[b]thiophen and its derivatives have been studied, showing that they can undergo bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation . These reactions are influenced by the substituents on the thiophene ring, which can direct the reaction to specific positions on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The study of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, for example, revealed insights into the vibrational wavenumbers, geometrical parameters, and stability of the molecule through hyper-conjugative interactions and charge delocalization . These properties are important for understanding the reactivity and potential applications of Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate.

Scientific Research Applications

Chemical Reactivity and Cyclization Mechanisms

Methyl 3-amino-2-thiophene carboxylate, a closely related compound, is known to react with orthoesters to form N-(2-carbomethoxy thienyl) imidates. These imidates, upon treatment with amines and hydrazines, yield [3,2-d]4(3H)thienopyrimidinones, providing insights into cyclization mechanisms and the relative activities of ester and imidate groups in chemical reactions (Hajjem, Khoud, & Baccar, 2010).

Anti-proliferative and Tumor Cell Selectivity

A derivative of Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate, known as TR560, showed pronounced anti-proliferative activity, particularly against leukemia/lymphoma cells. Simplifying the molecule by replacing the 4-methoxyphenyl moiety with an alkyl chain led to derivatives with significant tumor cell selectivity, preferentially inhibiting the proliferation of specific tumor cell lines (Thomas et al., 2017).

Antimicrobial and Antioxidant Properties

Compounds derived from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized and demonstrated notable antibacterial and antifungal properties. Some derivatives also showed profound antioxidant potential, indicating the relevance of these compounds in studies related to antimicrobial and antioxidant activities (Raghavendra et al., 2016).

Genotoxic and Carcinogenic Potentials

The genotoxic and carcinogenic potentials of Methyl 3-amino-4-methylthiophene-2-carboxylate, a structurally related compound, were assessed using in vitro and in silico methodologies. The studies involved Salmonella mutagenicity assays and DNA damage evaluation through Comet assays, providing insights into the toxicological profiles of thiophene derivatives and their potential risks to human health (Lepailleur et al., 2014).

Safety And Hazards

“Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate” is classified under the GHS07 hazard class . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)10-7-18-12(11(10)14)13(15)17-2/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVGGHXAKUJCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate

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